Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate
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Overview
Description
(isoquinolin-1-yl)(phenyl)methyl 3-nitrobenzoate is a complex organic compound that features an isoquinoline moiety, a phenyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (isoquinolin-1-yl)(phenyl)methyl 3-nitrobenzoate typically involves multi-step organic reactions. One common approach is the esterification of 3-nitrobenzoic acid with (isoquinolin-1-yl)(phenyl)methanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(isoquinolin-1-yl)(phenyl)methyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of 3-nitrobenzoic acid and (isoquinolin-1-yl)(phenyl)methanol.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
(isoquinolin-1-yl)(phenyl)methyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (isoquinolin-1-yl)(phenyl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Phenylmethyl esters: Compounds with similar ester functionalities but different aromatic groups.
Nitrobenzoates: Compounds with similar nitro groups but different ester moieties.
Uniqueness
(isoquinolin-1-yl)(phenyl)methyl 3-nitrobenzoate is unique due to the combination of its isoquinoline, phenyl, and nitrobenzoate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C23H16N2O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 3-nitrobenzoate |
InChI |
InChI=1S/C23H16N2O4/c26-23(18-10-6-11-19(15-18)25(27)28)29-22(17-8-2-1-3-9-17)21-20-12-5-4-7-16(20)13-14-24-21/h1-15,22H |
InChI Key |
CDZJZVDYUILCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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